molecular formula C₁₈H₁₄O₄ B1145152 Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate CAS No. 1277177-84-0

Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate

Cat. No.: B1145152
CAS No.: 1277177-84-0
M. Wt: 294.3
InChI Key:
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Description

Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate is an organic compound with the molecular formula C₁₈H₁₄O₄. It is a derivative of benzoic acid and is known for its unique structure, which includes a benzoyl group and a prop-2-yn-1-yloxy group. This compound is used in various chemical and biological research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate typically involves the esterification of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The prop-2-yn-1-yloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.

Major Products

    Oxidation: 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid.

    Reduction: Methyl 4-(4-(prop-2-yn-1-yloxy)benzyl)benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.

    Biology: Employed in the synthesis of photoaffinity probes for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate involves its functional groups. The benzoyl group can participate in various chemical reactions, while the prop-2-yn-1-yloxy group allows for click chemistry applications. The compound can form covalent bonds with biological targets when activated by UV light, making it useful in photoaffinity labeling.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Contains a methoxy group instead of a benzoyl group.

    4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde: Contains an aldehyde group instead of an ester.

Uniqueness

Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and applications in various fields. Its ability to participate in click chemistry and photoaffinity labeling makes it a valuable tool in scientific research.

Properties

IUPAC Name

methyl 4-(4-prop-2-ynoxybenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-3-12-22-16-10-8-14(9-11-16)17(19)13-4-6-15(7-5-13)18(20)21-2/h1,4-11H,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPJCTFHADPZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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